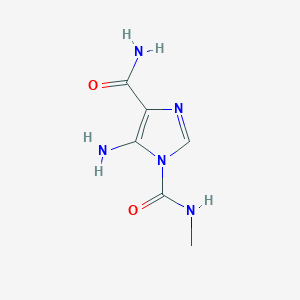

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide

Overview

Description

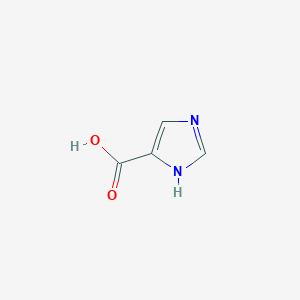

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide, or 5-Amino-1-methylcarbamoylimidazole-4-carboxamide (AMC), is an important chemical compound used in a wide range of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic organic compound. AMC is a versatile compound that can be used in a variety of different chemical reactions, including the synthesis of novel compounds.

Scientific Research Applications

Synthesis of Antitumor Drugs

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide serves as a key intermediate in the synthesis of the antitumor drug temozolomide. New synthetic routes to temozolomide have been explored using this compound, demonstrating its significance in medicinal chemistry (Wang et al., 1997).

Development of 9-Substituted Guanines

This compound has been utilized in the synthesis of 9-substituted guanines. An efficient synthesis process involves the conversion of 5-aminoimidazole-4-carboxamide derivatives into 9-substituted guanines under aqueous basic conditions, showcasing the versatility of the compound in organic synthesis (Alhede et al., 1991).

Structural Studies in Chemistry

The compound has been a subject of interest in structural chemistry, with studies focusing on its molecular and crystal structure. For example, an X-ray crystal and molecular structure study of a derivative of this compound provided insights into its geometric and intramolecular characteristics (Briant et al., 1995).

Polymerisation Applications

In biochemistry, this compound derivatives have been used in the polymerization process. The synthesis and enzymatic polymerization of its triphosphate derivative highlight its applicability in nucleic acid research (Pochet & D'ari, 1990).

Development of Novel Compounds

The compound plays a role in the development of novel chemical entities. For instance, it has been used in synthesizing new imidazotetrazines and imidazotriazines, expanding the chemical diversity in drug discovery (Wang et al., 1998).

Synthesis of AICAR 5′-Monophosphate

The compound has been instrumental in the synthesis of 5′-monophosphate (ZMP), a precursor of purine nucleotides. This application is significant in biochemical studies related to nucleotide biosynthesis (Oliviero et al., 2010).

Synthesis of Tetrahydrochromenoimidazoles

It has also been used in the synthesis of 5-carboxamide-substituted tetrahydrochromenoimidazoles, contributing to the exploration of new therapeutic agents (Palmer et al., 2009).

Mechanism of Action

Future Directions

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide has been of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle . It has potent anti-inflammatory and pro-resolving properties in inflammation which are contributing to a reduction of inflammatory edema and antinociception .

Biochemical Analysis

Biochemical Properties

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide plays a significant role in biochemical reactions, particularly in the regulation of AMP-activated protein kinase (AMPK) activity . It interacts with enzymes such as bifunctional purine biosynthesis protein PURH, which is involved in the generation of inosine monophosphate . The compound’s interaction with AMPK is crucial as it helps in maintaining cellular energy homeostasis by activating catabolic pathways and inhibiting anabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It activates AMPK, which leads to the phosphorylation of downstream targets involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . This activation results in enhanced cellular energy production and improved metabolic efficiency .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to AMPK, leading to its activation . This activation triggers a cascade of phosphorylation events that regulate various metabolic pathways. The compound also influences gene expression by modulating the activity of transcription factors involved in energy metabolism . Additionally, it can inhibit or activate specific enzymes, further contributing to its regulatory effects on cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing metabolic activity and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been shown to activate AMPK and improve metabolic function without significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the purine biosynthesis pathway . It interacts with enzymes such as bifunctional purine biosynthesis protein PURH, which catalyzes the conversion of formylglycinamide ribonucleotide to formylglycinamidine ribonucleotide . This interaction is crucial for the synthesis of inosine monophosphate, a precursor for adenine and guanine nucleotides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells, where it can exert its biochemical effects . The compound’s distribution is influenced by its interaction with cellular membranes and intracellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments .

properties

IUPAC Name |

5-amino-1-N-methylimidazole-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQNTADHDRGUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1C=NC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188612-53-5 | |

| Record name | 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188612535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-N-methyl-1H-imidazol-1,4-dicarboxamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-N1-METHYL-1H-IMIDAZOLE-1,4-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV6QW7887S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

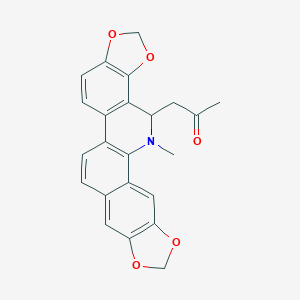

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

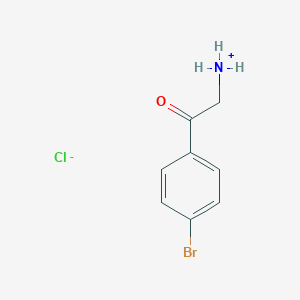

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide in the synthesis of Temozolomide?

A1: this compound represents a key intermediate in one of the novel synthetic pathways developed for Temozolomide []. The research highlights its successful conversion to Temozolomide with a yield of 45% using sodium nitrite in an aqueous tartaric acid solution at a low temperature (0-5°C) []. This synthetic route underscores the compound's importance in achieving a more efficient and practical production method for this antitumor drug.

Q2: How is this compound synthesized?

A2: The paper describes several synthetic approaches for this compound:

- Reaction with methylamine or methyl isocyanate: this compound can be synthesized directly from 5-aminoimidazole-4-carboxamide by reacting it with either methylamine or methyl isocyanate [].

- Reaction with N-methylcarbamoyl chloride: Another method involves reacting 5-aminoimidazole-4-carboxamide with N-methylcarbamoyl chloride [].

- Reaction of nitrophenyl carbamate and methylamine: Alternatively, it can be produced through the reaction of nitrophenyl carbamate (specifically, the isomer denoted as 14a in the paper) with methylamine [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)